methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
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Overview
Description
methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate” are currently unknown. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles are known to have a wide range of biological activities and are found in several molecules representing important classes in drug discovery .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as enzymatic inhibition . The sulfanyl group in the compound could potentially form disulfide bonds with cysteine residues in target proteins, leading to changes in protein function.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities, including anticancer, anti-hiv, anticonvulsant, antimalarial, anti-inflammatory, antiviral, antioxidant, antifungal, and antibacterial activities .
Result of Action
Given the wide range of biological activities of benzimidazole derivatives, the effects could potentially include inhibition of cell proliferation, viral replication, inflammation, and oxidative stress, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive benzimidazole moiety.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- (1H-Benzimidazol-2-ylsulfanyl)-acetic acid methyl ester
- (1H-Benzimidazol-2-ylsulfanyl)-acetic acid butyl ester
Uniqueness
methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate is unique due to its specific structural features, which combine a benzimidazole moiety with a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-8-12(9-7-11)18-15(21)10-24-17-19-13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXLLNBDYAKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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